1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol
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Overview
Description
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a type of vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of α-hydroxy aromatic ketones. For example, the reduction of 1-hydroxy-2-pentanone catalyzed by Candida magnolia carbonyl reductase (CMCR) with glucose dehydrogenase (GDH) from Bacillus subtilis for cofactor regeneration . The reaction conditions, such as pH, cosolvent, the amount of biocatalyst, and the presence of a cofactor (e.g., NADP+), are optimized to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound often involve biocatalytic processes due to their efficiency and selectivity. The use of whole-cell biocatalysts, such as recombinant Escherichia coli expressing CMCR and GDH genes, allows for the production of optically pure compounds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or ethers.
Scientific Research Applications
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, affecting their activity and function. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol can be compared with other similar compounds, such as:
Styrene glycol:
Phenyl glycol: Another vicinal diol with a phenyl group, used in similar applications.
α,β-Dihydroxyethylbenzene: A compound with similar functional groups but different structural arrangements.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
92474-81-2 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C9H12O3/c10-5-7-3-1-2-4-8(7)9(12)6-11/h1-4,9-12H,5-6H2 |
InChI Key |
VNUQSKBTRIFRSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(CO)O |
Origin of Product |
United States |
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